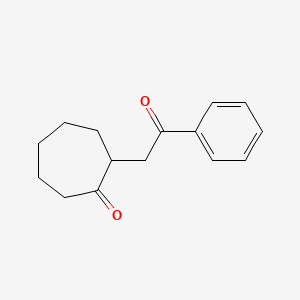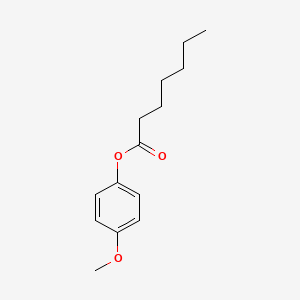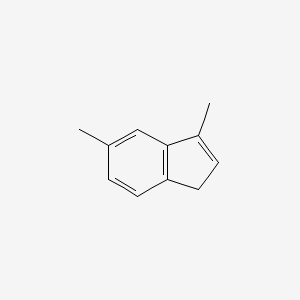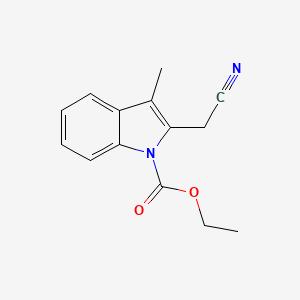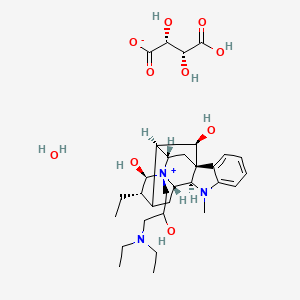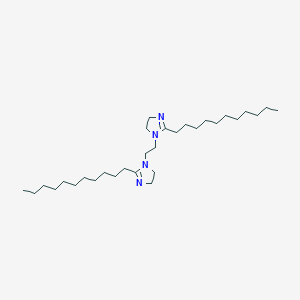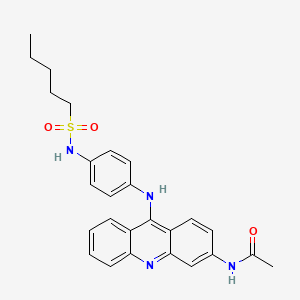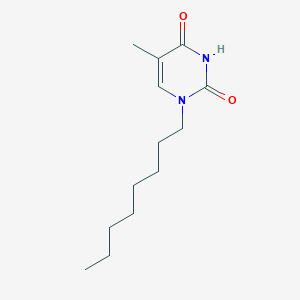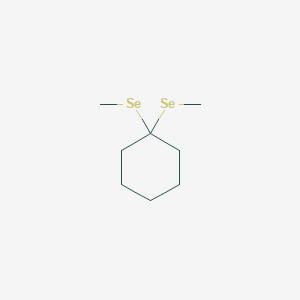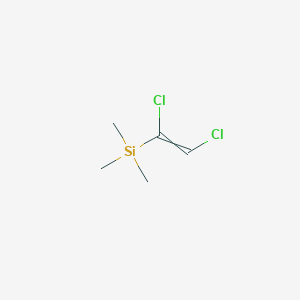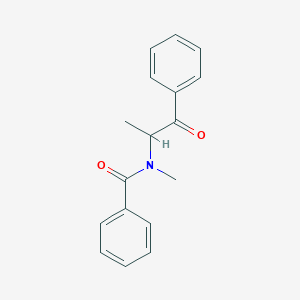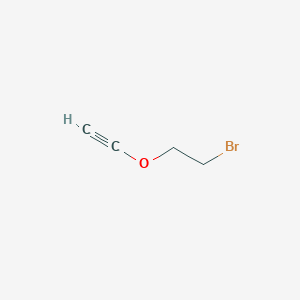
(2-Bromoethoxy)ethyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromoethoxy)ethyne is an organic compound characterized by the presence of a bromoethoxy group attached to an ethyne (acetylene) backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-Bromoethoxy)ethyne can be synthesized through multiple-step reactions starting from simpler organic molecules. One common method involves the reaction of 1,2-dibromoethane with potassium hydroxide in an alcoholic solution to form ethyne, which is then further reacted with bromoethanol to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromoethoxy)ethyne undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups.
Addition Reactions: The triple bond in the ethyne moiety can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition: Halogens (e.g., bromine), hydrogen gas with a catalyst, or other electrophilic reagents.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of ethoxyethyne derivatives.
Addition: Formation of dihaloethanes or hydrogenated products.
Oxidation/Reduction: Formation of corresponding alcohols or alkanes.
Aplicaciones Científicas De Investigación
(2-Bromoethoxy)ethyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential in drug development and as a precursor for medicinal compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (2-Bromoethoxy)ethyne involves its reactivity with various nucleophiles and electrophiles. The bromoethoxy group can undergo nucleophilic substitution, while the ethyne moiety can participate in addition reactions. These reactions are facilitated by the electronic properties of the triple bond and the bromine atom, which make the compound highly reactive under suitable conditions .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- 2-Bromoethyl methyl ether
- 2-Bromoethyl ether
- Bis(2-bromoethyl) ether
Uniqueness
(2-Bromoethoxy)ethyne is unique due to its combination of a bromoethoxy group and an ethyne backbone, which imparts distinct reactivity compared to other similar compounds. This unique structure allows it to participate in a wider range of chemical reactions, making it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
53264-15-6 |
|---|---|
Fórmula molecular |
C4H5BrO |
Peso molecular |
148.99 g/mol |
Nombre IUPAC |
1-bromo-2-ethynoxyethane |
InChI |
InChI=1S/C4H5BrO/c1-2-6-4-3-5/h1H,3-4H2 |
Clave InChI |
IRBWWZAYBPUHLB-UHFFFAOYSA-N |
SMILES canónico |
C#COCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


